molecular formula C7H7BF3KO B1358488 Potassium 4-(hydroxymethyl)phenyltrifluoroborate CAS No. 1015082-78-6

Potassium 4-(hydroxymethyl)phenyltrifluoroborate

Cat. No.: B1358488
CAS No.: 1015082-78-6
M. Wt: 214.04 g/mol
InChI Key: HQOSFYRRFPFWTG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Potassium 4-(hydroxymethyl)phenyltrifluoroborate plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. The compound’s interactions are primarily based on its ability to form stable complexes with these biomolecules, enhancing their stability and activity . For instance, it has been observed to interact with certain enzymes, modulating their catalytic activity and influencing metabolic pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it can alter gene expression patterns, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . It also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the transcriptional activity of specific genes, resulting in altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular functions, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular functions . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for maintaining cellular homeostasis and ensuring proper metabolic function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is essential for its biological activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function are influenced by its localization, as it needs to be in the right cellular environment to interact with its target biomolecules. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-(hydroxymethyl)phenyltrifluoroborate can be synthesized through the reaction of 4-(hydroxymethyl)phenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(hydroxymethyl)phenyltrifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl compound .

Mechanism of Action

The mechanism of action of potassium 4-(hydroxymethyl)phenyltrifluoroborate in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronate. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 4-(hydroxymethyl)phenyltrifluoroborate is unique due to the presence of the hydroxymethyl group, which can participate in additional reactions and provide further functionalization options. This makes it more versatile compared to its analogs .

Properties

IUPAC Name

potassium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O.K/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4,12H,5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOSFYRRFPFWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)CO)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635711
Record name Potassium trifluoro[4-(hydroxymethyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015082-78-6
Record name Borate(1-), trifluoro[4-(hydroxymethyl)phenyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015082-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro[4-(hydroxymethyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (4-hydroxymethyl phenyl)ltrifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 4-(hydroxymethyl)phenyltrifluoroborate
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